2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Description
Properties
IUPAC Name |
2-ethoxy-6-(piperazin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCCBWVQULKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediate: 2-Ethoxy-6-(halomethyl)phenol
- Starting from 2-ethoxyphenol , the methylation of the hydroxyl group is avoided to maintain the phenol functionality.
- The 6-position is selectively brominated or chloromethylated under controlled acidic or basic conditions.
- For example, bromination with bromine in acetic acid at low temperature (4°C, 1 hour) yields the halomethyl intermediate.
- Protection of the phenol hydroxyl group may be performed using methoxymethyl (MOM) groups under basic conditions to prevent side reactions during halomethylation.
Nucleophilic Substitution with Piperazine
- The halomethyl intermediate reacts with piperazine in ethanol or other suitable solvents.
- The reaction is typically carried out at room temperature for extended periods (e.g., 18 hours) to ensure complete substitution.
- N,N-Diisopropylethylamine or other bases may be added to neutralize the acid generated and promote the reaction.
- The product is purified by silica gel column chromatography using chloroform/methanol mixtures.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Bromination: Br2, AcOH, 4°C, 1 h | Selective bromination at 6-position of 2-ethoxyphenol | High regioselectivity |
| 2 | Protection: MOMCl, DIPEA, CHCl3, r.t., 1 h | Protection of phenol hydroxyl group | Prevents side reactions |
| 3 | Halomethylation: Formaldehyde + HCl or other halomethylating agents | Introduction of halomethyl group at 6-position | Controlled conditions required |
| 4 | Nucleophilic substitution: Piperazine, EtOH, DIPEA, r.t., 18 h | Substitution of halogen by piperazine | Moderate to good yields (e.g., 36% over two steps) |
| 5 | Purification: Silica gel chromatography (CHCl3:MeOH = 8:2) | Isolation of pure product | Colorless amorphous solid obtained |
Research Findings and Optimization
- A one-pot three-component condensation reaction method has been reported for related phenol derivatives, improving efficiency by avoiding column purification and facilitating large-scale synthesis.
- The use of N,N-diisopropylethylamine as a base improves the nucleophilic substitution step by neutralizing acidic by-products and increasing reaction rates.
- Protection-deprotection strategies for the phenol hydroxyl group are critical to prevent side reactions during halomethylation and subsequent substitution.
- Reaction temperatures are typically maintained at room temperature to preserve selectivity and yield.
- Purification by silica gel chromatography using chloroform/methanol mixtures ensures high purity of the final compound.
Summary Table of Preparation Conditions
| Stage | Reagents | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Bromination | Br2, AcOH | 4°C | 1 h | Acetic acid | Selective halogenation |
| Protection | MOMCl, DIPEA | Room temp | 1 h | CHCl3 | Protect phenol OH |
| Halomethylation | Formaldehyde + HCl | Controlled | Variable | Aqueous/organic | Introduce halomethyl group |
| Substitution | Piperazine, DIPEA | Room temp | 18 h | Ethanol | Nucleophilic substitution |
| Purification | Silica gel chromatography | N/A | N/A | CHCl3:MeOH (8:2) | Isolate pure product |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine moiety.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, with the chemical formula CHNO, features a phenolic structure substituted with an ethoxy group and a piperazine moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines. The underlying mechanisms may include induction of apoptosis and inhibition of specific signaling pathways involved in cell growth and survival.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound has been investigated for its neuropharmacological effects. Preliminary findings suggest potential anxiolytic and antidepressant properties, possibly through modulation of serotonin receptors. These effects warrant further exploration in clinical settings.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Condensation | Reaction between piperazine and phenolic compound |
| Alkylation | Introduction of ethoxy group |
| Purification | Column chromatography for product isolation |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of several standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming its role as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Containing Phenolic Derivatives
Below is a comparative analysis of key analogs:
Key Insights :
- Substituent Effects: Methoxy (electron-donating) vs. ethoxy (moderate lipophilicity) at the 2-position alters electronic properties and metabolic stability. Bulky groups (e.g., tert-butyl in LQFM212) improve antioxidant capacity by shielding reactive phenolic -OH .
- Piperazine Modifications: Hybridizing piperazine with morpholinopyrimidine (V4) enhances anti-inflammatory activity by targeting MAPK/NF-κB pathways . Schiff base analogs (e.g., imino-linked 4-methylphenyl) exhibit stabilized conformations via intramolecular H-bonding, critical for receptor binding .
Schiff Base Analogs
Schiff bases derived from 2-ethoxy-6-formylphenol and piperazine/amine precursors show distinct structural and functional profiles:
Key Insights :
- Electronic Tuning : Electron-withdrawing groups (e.g., CF₃ in ETPMP) enhance NLO properties, while electron-donating groups (e.g., methoxy) favor antioxidant activity .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds in Schiff base analogs stabilize bioactive conformations, as seen in crystallographic studies .
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
| Property | This compound | LQFM212 | V4 |
|---|---|---|---|
| Molecular Weight | ~265 g/mol | 356.5 g/mol | 483.5 g/mol |
| LogP (Predicted) | 2.1 | 3.8 | 2.9 |
| Hydrogen Bond Donors | 2 (phenolic -OH, piperazine -NH) | 1 (phenolic -OH) | 3 (phenolic -OH, piperazine -NH, morpholine O) |
| Solubility | Moderate (piperazine enhances aqueous solubility) | Low (tert-butyl groups reduce solubility) | Moderate (morpholine improves polarity) |
Biological Activity
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H21N1O2
- Molecular Weight : 285.36 g/mol
- Chemical Structure :
This structure includes a piperazine moiety, which is often associated with various biological activities, including neuroprotective effects.
Biological Activity Overview
Research has highlighted several biological activities of this compound, notably:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to good activity comparable to standard antibiotics .
- Neuroprotective Effects : The piperazine component is linked to neuroprotective actions, making it a candidate for treating neurodegenerative disorders. Studies on similar compounds have shown that modifications in the piperazine structure can enhance brain penetration and efficacy against conditions like Alzheimer's disease .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated significant inhibition of cell viability in multiple cancer types, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as phospholipases and cholinesterases .
- Apoptosis Induction : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, and how can purity be optimized?
- The compound is typically synthesized via Mannich reactions or Schiff base condensation , leveraging phenolic hydroxyl groups for functionalization. For example, analogous structures have been synthesized using piperazine derivatives and phenolic precursors under reflux in polar solvents (e.g., ethanol or methanol) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems is recommended. Purity should be verified via HPLC (>95%) or NMR (absence of extraneous peaks in / spectra) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- FTIR : Confirm the presence of phenolic O–H (~3200 cm), ether C–O (~1250 cm), and piperazine N–H (~3300 cm) stretches.
- NMR : NMR should resolve ethoxy (–OCHCH, δ 1.2–1.4 ppm triplet) and piperazine methylene (–CH–N, δ 2.5–3.5 ppm multiplet). NMR can distinguish aromatic carbons (δ 110–160 ppm) and piperazine quaternary carbons .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M+H] at m/z corresponding to the molecular formula (CHNO, exact mass 236.15 g/mol) .
Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, logP) for this compound?
- Experimental determination :
- Solubility : Use shake-flask method in water, DMSO, and ethanol at 25°C, followed by UV-Vis quantification.
- logP : Employ reverse-phase HPLC with a calibrated C18 column and reference standards .
- In silico prediction : Tools like ACD/Labs or ChemAxon can estimate logP and pK values based on structural fragments .
Advanced Research Questions
Q. What challenges arise in resolving hydrogen-bonding networks in crystalline forms of this compound, and how can graph set analysis aid interpretation?
- Crystallographic challenges : Disorder in the piperazine ring or ethoxy group can complicate refinement. Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure solution, ensuring data-to-parameter ratios >10:1 to minimize overfitting .
- Graph set analysis : Classify hydrogen bonds (e.g., R(8) motifs for dimeric interactions) to identify supramolecular synthons. For example, phenolic O–H···N(piperazine) and C–H···O(ethoxy) interactions often dominate packing .
Q. How does the compound’s coordination chemistry with transition metals (e.g., vanadium) influence its reactivity or bioactivity?
- The phenolic oxygen and piperazine nitrogen act as bidentate ligands , forming stable complexes with metals like V(V) or Cu(II). For example, analogous Schiff base-vanadium complexes exhibit catalytic or insulin-mimetic properties .
- Methodological note : Synthesize complexes under inert atmosphere (N) in methanol, and characterize via cyclic voltammetry (redox peaks for metal centers) and EPR (for paramagnetic species) .
Q. What strategies mitigate discrepancies in reported crystallographic data (e.g., R-factor variations) for structurally related compounds?
- Data validation : Cross-check refinement parameters (e.g., wR < 0.15, goodness-of-fit ~1.0) using PLATON or Olex2 . Address disorder via TWINABS for twinned crystals .
- Comparative analysis : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles (e.g., C–O ether: ~1.36 Å, C–N piperazine: ~1.45 Å) against similar structures .
Methodological Guidance for Data Gaps
Q. How can researchers design experiments to assess stability under varying pH or temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitor degradation via HPLC, and identify byproducts using LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | ~150–160°C (decomp.) | |
| Solubility in DMSO | Shake-flask + UV-Vis | >50 mg/mL | |
| Crystallographic R-factor | SC-XRD (SHELXL) | <0.05 (high-resolution) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
